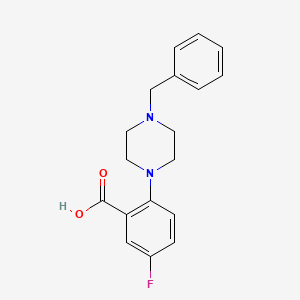
3-Bromo-5-t-butyl-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 1291487-24-5 . It has a molecular weight of 259.12 . The IUPAC name for this compound is 3-bromo-5-tert-butyl-2-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde include a molecular weight of 259.12 .Aplicaciones Científicas De Investigación
Synthesis Pathways and Chemical Characterization
3-Bromo-5-t-butyl-2-fluorobenzaldehyde serves as a key intermediate in various synthesis pathways, demonstrating its versatility in organic synthesis. For example, it has been used as a starting material in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing the compound's utility in creating complex heterocyclic structures. These fluorinated derivatives have potential applications in medicinal chemistry due to their diverse biological activities (S. G. Jagadhani et al., 2015).
Additionally, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been employed in the synthesis and characterization of various organic compounds, including chromones and chlorochromones, which were tested for antimicrobial activities. This highlights the compound's role in generating bioactive molecules that could lead to new therapeutic agents (S. G. Jagadhani et al., 2014).
Material Science and Molecular Engineering
In material science, derivatives of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde have been synthesized and explored for their potential applications in molecular engineering and as ligands in coordination chemistry. These efforts aim to develop novel materials with specific optical or electronic properties, which could be beneficial for various industrial applications (Biyu Wang et al., 2014).
Analytical Chemistry and Quality Control
In analytical chemistry, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been part of studies focusing on the development of advanced analytical methods. For instance, its regioisomers have been analyzed to control the purity of starting materials and final drug substances in pharmaceutical development, demonstrating its importance in ensuring the quality and safety of medicinal products (Bo Shen et al., 2016).
Environmental and Food Science
Research into the antioxidant properties of structurally related compounds, like 3-bromo-4,5-dihydroxybenzaldehyde, has shown significant radical scavenging effects. These findings indicate the potential of using 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and its derivatives in environmental science and food preservation as antioxidants (Wang Zonghua, 2012).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
3-bromo-5-tert-butyl-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXKRYZYONFSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716491 |
Source


|
| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde | |
CAS RN |
1291487-24-5 |
Source


|
| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
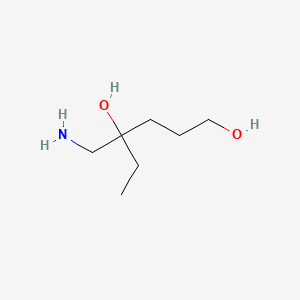
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
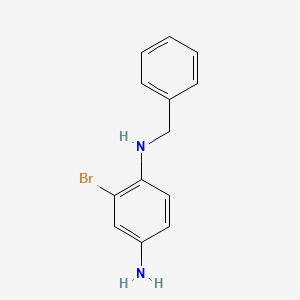
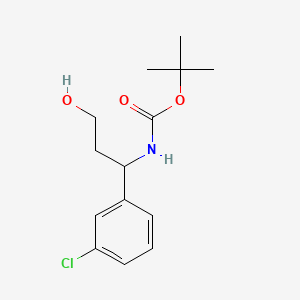


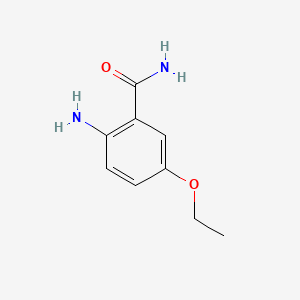
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

